1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a dibenzo[b,f][1,4]oxazepine core with two 3-methylphenoxy groups attached, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, which can be synthesized through a cyclization reaction involving 2-aminophenol and 2-fluorobenzonitrile under basic conditions . The reaction is usually promoted by bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and can be performed in solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane .
Once the core structure is obtained, the introduction of the 3-methylphenoxy groups is achieved through nucleophilic aromatic substitution reactions. This step involves reacting the dibenzo[b,f][1,4]oxazepine intermediate with 3-methylphenol in the presence of a suitable base and solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxazepine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, where nucleophiles like amines or thiols can replace the 3-methylphenoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the oxazepine ring.
Scientific Research Applications
1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interaction with enzymes and receptors.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound without the 3-methylphenoxy groups.
Quinazolinimines: Structurally related compounds with similar core structures but different functional groups.
Pyrimidine derivatives: Compounds with a similar synthetic route but different core structures.
Uniqueness
1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the 3-methylphenoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications can enhance its potential as a pharmaceutical agent or a material with specific properties.
Properties
IUPAC Name |
7,9-bis(3-methylphenoxy)-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-17-7-5-9-19(13-17)30-21-15-24(31-20-10-6-8-18(2)14-20)26-25(16-21)32-23-12-4-3-11-22(23)28-27(26)29/h3-16H,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANHEXARLUBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC3=C(C(=C2)OC4=CC=CC(=C4)C)C(=O)NC5=CC=CC=C5O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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